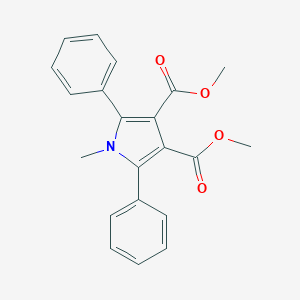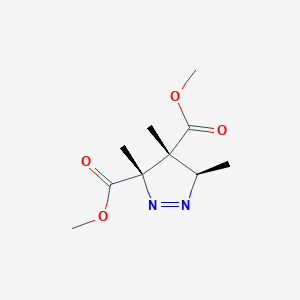
2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a benzylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to a nicotinonitrile core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the nicotinonitrile core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine
- 2-(Benzylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine
- 2-(Benzylsulfanyl)-4-(4-methoxyphenyl)-6-phenylquinoline
Uniqueness
2-(Benzylthio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
314764-23-3 |
|---|---|
Fórmula molecular |
C26H20N2OS |
Peso molecular |
408.5g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H20N2OS/c1-29-22-14-12-20(13-15-22)23-16-25(21-10-6-3-7-11-21)28-26(24(23)17-27)30-18-19-8-4-2-5-9-19/h2-16H,18H2,1H3 |
Clave InChI |
HEKMZIDPQFENPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Triacetyloxy-6-[(4-phenylpiperazine-1-carbothioyl)amino]oxan-2-yl]methyl acetate](/img/structure/B375286.png)
![2-[2-[(3-Hydroxyphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B375287.png)
![4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B375289.png)





![(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile](/img/structure/B375300.png)
![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)

![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)

![5,5,11,11-Tetraphenyl-3,4,9,10-tetraazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B375307.png)
